molecular formula C27H37F2N7O B10854392 4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one

4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one

Cat. No.: B10854392
M. Wt: 513.6 g/mol
InChI Key: GYWOVBUGFWWSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UZH2 involves multiple steps, starting with the preparation of the core structure, 1,4,9-triazaspiro[5.5]undecan-2-one. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of UZH2 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

UZH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UZH2 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

UZH2 has a wide range of scientific research applications, including:

    Chemistry: UZH2 is used to study the chemical properties and reactivity of METTL3 inhibitors.

    Biology: It is used to investigate the role of METTL3 in various biological processes, such as RNA methylation and gene expression regulation.

    Medicine: UZH2 is being explored as a potential therapeutic agent for diseases like acute myeloid leukemia and prostate cancer, where METTL3 plays a critical role.

    Industry: UZH2 is used in the development of new drugs and therapeutic strategies targeting METTL3.

Mechanism of Action

UZH2 exerts its effects by selectively inhibiting the activity of METTL3. METTL3 is a key enzyme involved in the methylation of N6-adenosine in RNA, a process known as m6A methylation. By inhibiting METTL3, UZH2 disrupts the m6A methylation process, leading to alterations in gene expression and cellular functions. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Properties

Molecular Formula

C27H37F2N7O

Molecular Weight

513.6 g/mol

IUPAC Name

4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C27H37F2N7O/c1-26(2)4-8-34(9-5-26)15-19-12-21(29)22(13-20(19)28)36-16-25(37)33-27(17-36)6-10-35(11-7-27)24-14-23(30-3)31-18-32-24/h12-14,18H,4-11,15-17H2,1-3H3,(H,33,37)(H,30,31,32)

InChI Key

GYWOVBUGFWWSJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NC)F)C

Origin of Product

United States

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